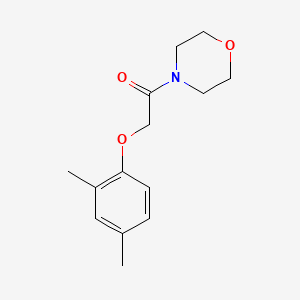![molecular formula C10H16N2O3 B6232119 ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate CAS No. 473923-54-5](/img/no-structure.png)
ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate (EHPOC) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. EHPOC has a unique molecular structure and a wide range of biochemical and physiological effects.
科学研究应用
EHPOC has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. It has also been used as a tool for studying the effects of oxidative stress on cells, as well as its ability to modulate the immune system.
作用机制
EHPOC has been found to interact with a variety of proteins and enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These interactions are believed to be responsible for its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
EHPOC has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to reduce the growth of cancer cells by modulating the expression of cell cycle-related proteins. In addition, EHPOC has been found to modulate the immune system by suppressing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
EHPOC has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively non-toxic. It also has a wide range of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, it is important to note that EHPOC is not approved for use in humans, and its effects in humans are not yet fully understood.
未来方向
There are a number of potential future directions for the use of EHPOC in scientific research. It could be used to further study its anti-inflammatory and anti-cancer properties, as well as its ability to modulate the immune system. It could also be used to study its potential as an antioxidant, or its ability to modulate the expression of genes involved in the cell cycle. Additionally, it could be used to study its potential as a therapeutic agent for the treatment of various diseases.
合成方法
EHPOC can be synthesized by a process known as the oxyamination reaction. This process involves the reaction of an amine with an aldehyde in the presence of an oxidizing agent. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of around 0 °C. After the reaction is complete, the product is purified by column chromatography or recrystallization.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate involves the condensation of ethyl 4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate with an appropriate aldehyde followed by reduction of the resulting imine.", "Starting Materials": [ "Ethyl 4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate", "Aldehyde" ], "Reaction": [ "Condensation of ethyl 4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate with an appropriate aldehyde in the presence of a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to form the corresponding imine.", "Reduction of the imine using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate." ] } | |
CAS 编号 |
473923-54-5 |
产品名称 |
ethyl (6S,8aS)-4-oxo-octahydropyrrolo[1,2-a]piperazine-6-carboxylate |
分子式 |
C10H16N2O3 |
分子量 |
212.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



